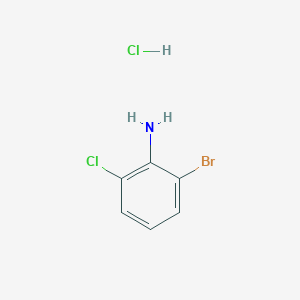
2-(4-Acetylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Acetylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole” is a derivative of benzothiazole, which is a heterocyclic compound . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 2-(4-acetylpiperazin-1-yl)acetic acid hydrochloride, is a solid with a molecular weight of 222.67 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Benzothiazole derivatives have been synthesized and investigated for their antimicrobial properties. Patel and Agravat (2007) described the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and their screening for antibacterial and antifungal activities, showing variable and modest efficacy against investigated strains (Patel & Agravat, 2007). Similarly, another study explored the synthesis and antimicrobial activity of new pyridine derivatives, revealing that these compounds possess considerable antibacterial activity (Patel & Agravat, 2009).
Anticancer Activities
Benzothiazole derivatives have also been evaluated for their potential anticancer activities. For instance, synthesis of new benzothiazole acylhydrazones showed promising anticancer activity, suggesting their potential as therapeutic agents (Osmaniye et al., 2018). Antitumor properties of 2-(4-aminophenyl)benzothiazoles were further elucidated, demonstrating selective growth inhibitory properties against human cancer cell lines, highlighting the importance of metabolic oxidation in their mode of action (Kashiyama et al., 1999).
Role in Metabolic Stability and Inhibition
The exploration into structural variations of benzothiazole derivatives to improve metabolic stability and selective inhibition of biological targets has been a focal point of research. For example, Stec et al. (2011) investigated various 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR inhibitors, highlighting the significance of the benzothiazole ring in enhancing the pharmacological profile of these compounds (Stec et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Mode of Action
It can be inferred from related compounds that the mode of action might involve binding to the target enzyme or receptor, leading to changes in its activity .
Biochemical Pathways
Related compounds with a piperazine moiety have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-20-12-4-5-13-14(10-12)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMUSTOMKREGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)






![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)
![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)
![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)


